(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
Description
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Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-13-5-6-17(20-10-13)24-14-7-8-22(11-14)18(23)16-9-12-3-1-2-4-15(12)21-16/h1-6,9-10,14,21H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYNWUXDORWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone , with CAS number 1904353-05-4, is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a bromopyridine, a pyrrolidine, and an indole structure, which may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 388.24 g/mol. The structure can be represented as follows:
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
Molecular Targets:
- G-protein-coupled receptors (GPCRs) : The compound may modulate the activity of certain GPCRs, influencing signaling pathways related to cellular growth and apoptosis.
- Ion channels : Interaction with ion channels could affect neurotransmission and muscle contraction.
Pathways Involved:
The compound may influence several signal transduction pathways, potentially leading to therapeutic effects in various conditions.
Biological Activities
Research into the biological activities of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone has revealed several promising areas:
Anticancer Activity
The compound has shown potential in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest : Preventing cells from progressing through the cell cycle.
- Induction of oxidative stress : Leading to cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Induction of apoptosis |
| MCF7 (breast) | 15.0 | Cell cycle arrest and oxidative stress |
| A549 (lung) | 10.0 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating a potential role as an antibacterial agent.
Neuroprotective Effects
Given its structural components, particularly the indole moiety, there is interest in its neuroprotective properties. Research indicates that it may help in conditions like neurodegenerative diseases by:
- Reducing inflammation.
- Protecting neurons from oxidative damage.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
-
Antimicrobial Testing :
- In another investigation, the compound was tested against common pathogens, showing promising results in inhibiting bacterial growth .
- Neuroprotective Research :
Scientific Research Applications
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds with indole and pyridine moieties have been studied for their ability to inhibit tumor growth by interacting with specific biological targets involved in cancer progression. For example, compounds that feature brominated pyridine rings have shown promise in targeting cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in malignant cells.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can alter cellular metabolism and has implications for treating metabolic disorders or enhancing the efficacy of existing therapies by modulating drug metabolism.
Neuroactive Properties
Compounds containing pyrrolidine and indole structures are often investigated for neuroactive properties. Studies suggest that they may influence neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as depression or anxiety.
Organic Electronics
The unique combination of functional groups within (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone may allow for applications in organic electronics. The presence of fluorinated and brominated groups can enhance the electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Functional Polymers
Given its structural complexity, this compound can be utilized as a building block for synthesizing functional polymers with tailored properties. These polymers could find applications in coatings, adhesives, or as components in advanced materials.
Synthesis and Modification
The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone can be achieved through several methods, including:
- Nucleophilic Substitution Reactions: Utilizing the bromine atom on the pyridine ring to facilitate nucleophilic attacks.
- Condensation Reactions: Combining pyrrolidine derivatives with indole-based compounds to form the desired methanone structure.
These synthetic routes highlight the versatility of this compound and its potential for further modifications to enhance biological activity or material properties.
Future Research Directions
Future research should focus on:
- In Vivo Studies: Conducting animal studies to evaluate the therapeutic efficacy and safety profile of the compound.
- Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound to identify key structural features responsible for its activity.
Q & A
What synthetic strategies are effective for constructing the pyrrolidin-1-yl methanone core in this compound?
Answer:
The pyrrolidin-1-yl methanone core can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and pyrrolidine precursors. For example, in analogous compounds, the methanone linkage is formed by reacting a pyridine- or indole-carboxylic acid derivative with a substituted pyrrolidine under coupling agents like HATU or EDCI . Optimizing reaction conditions (e.g., solvent polarity, base selection) is critical to minimize side reactions, particularly when steric hindrance is present due to the 5-bromopyridinyl substituent. Post-synthesis purification via flash chromatography or recrystallization ensures high yield and purity.
How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : and NMR confirm the presence of the indole NH proton (~10.8 ppm), pyrrolidine protons (2.5–4.0 ppm), and bromopyridinyl aromatic signals .
- LC-MS/HRMS : Validates molecular weight and purity. For example, a related methanone compound showed with HRMS accuracy within 0.1 ppm .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement, as demonstrated in studies of indole-pyrrolidine hybrids .
What in vitro models are suitable for assessing its kinase inhibitory activity?
Answer:
Kinase inhibition can be evaluated using:
- Fluorescence-based assays (e.g., ADP-Glo™) to measure ATP consumption in recombinant kinase targets (e.g., Aurora kinases, tyrosine kinases).
- Cell proliferation assays (e.g., MTT) in cancer cell lines, with IC values compared to reference inhibitors like imatinib or zoligratinib .
- Selectivity profiling against panels of 100+ kinases to identify off-target effects, as seen in studies of structurally similar I(Kur) inhibitors .
How do structural modifications at the 5-bromopyridinyl moiety influence tubulin polymerization inhibition?
Answer:
Structure-activity relationship (SAR) studies of indole-based tubulin inhibitors reveal:
- Electron-withdrawing groups (e.g., Br) enhance binding to the colchicine site by stabilizing hydrophobic interactions with β-tubulin .
- Substitution position : The 5-bromo group on pyridine improves metabolic stability compared to 3- or 4-substituted analogs, as shown in pharmacokinetic (PK) studies of related compounds .
- Crystallography-guided design : Co-crystal structures (e.g., PDB 6X7N) validate interactions between bromine and tubulin’s T7 loop, supporting rational optimization .
What in vivo models are appropriate for evaluating antitumor efficacy?
Answer:
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., PC-3 prostate or A375 melanoma) in immunodeficient mice. Tumor volume reduction and metastasis inhibition are quantified, as demonstrated with analogs achieving >50% growth suppression at 50 mg/kg .
- Pharmacodynamic (PD) markers : Immunohistochemistry for microtubule disruption (e.g., β-tubulin fragmentation) and apoptosis (caspase-3 activation) .
- PK/PD integration : Plasma half-life (), bioavailability, and tissue distribution are assessed to correlate exposure with efficacy .
How can researchers address discrepancies in reactive metabolite formation during preclinical testing?
Answer:
- CYP450 screening : Incubate the compound with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., pyrrolidine N-oxidation).
- Structural mitigation : Replace labile groups (e.g., methyl with trifluoromethyl) to block bioactivation pathways, as shown in optimized I(Kur) inhibitors .
- Glutathione (GSH) trapping assays : Detect covalent adducts via LC-MS/MS to quantify reactive intermediate formation .
What methodologies validate target engagement in cellular systems?
Answer:
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins (e.g., tubulin) upon compound binding.
- Immunoprecipitation (IP) : Confirm direct interaction using anti-target antibodies (e.g., β-tubulin IP followed by Western blot) .
- Fluorescent probes : Competitive displacement assays with BODIPY-labeled colchicine analogs quantify binding affinity in live cells .
How does this compound compare to structurally related dual orexin receptor antagonists?
Answer:
- Receptor binding assays : Compare IC values at orexin OX/OX receptors using radioligand displacement (e.g., -SB-674042). Pyrrolidine-methanone hybrids show submicromolar potency, but selectivity varies with substituents .
- Functional assays : Calcium flux or GTPγS binding assays quantify inverse agonism vs. neutral antagonism.
- In vivo sleep architecture studies : EEG/EMG recordings in rodent models assess orexin-mediated effects on wakefulness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
